![molecular formula C16H15ClF2N2O2S B10963900 1-(3-Chlorophenyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]thiourea](/img/structure/B10963900.png)
1-(3-Chlorophenyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-CHLOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA is a thiourea derivative. Thiourea compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound features a chlorophenyl group and a difluoromethoxy-ethoxyphenyl group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA typically involves the reaction of 3-chloroaniline with 4-(difluoromethoxy)-3-ethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-CHLOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may yield amines.
Aplicaciones Científicas De Investigación
N-(3-CHLOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-CHLOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylthiourea: A simpler thiourea derivative with known applications in various fields.
N-(4-Chlorophenyl)-N’-phenylthiourea: Another chlorinated thiourea derivative with similar chemical properties.
Uniqueness
N-(3-CHLOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA is unique due to the presence of both chlorophenyl and difluoromethoxy-ethoxyphenyl groups, which may impart distinct chemical reactivity and biological activity compared to other thiourea derivatives.
Propiedades
Fórmula molecular |
C16H15ClF2N2O2S |
|---|---|
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]thiourea |
InChI |
InChI=1S/C16H15ClF2N2O2S/c1-2-22-14-9-12(6-7-13(14)23-15(18)19)21-16(24)20-11-5-3-4-10(17)8-11/h3-9,15H,2H2,1H3,(H2,20,21,24) |
Clave InChI |
VBPYLJJORPMCOJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)NC(=S)NC2=CC(=CC=C2)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cycloheptyl-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10963817.png)
![5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10963835.png)
![1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B10963836.png)
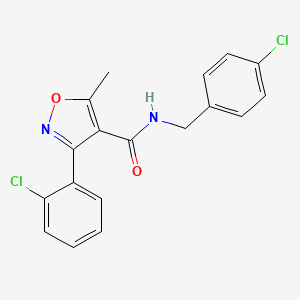
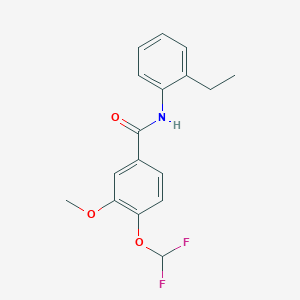
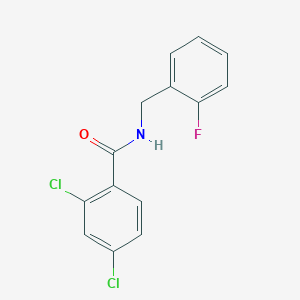

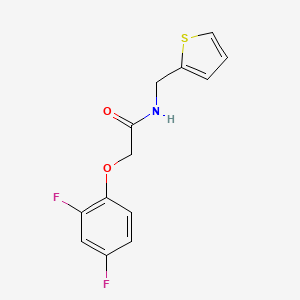
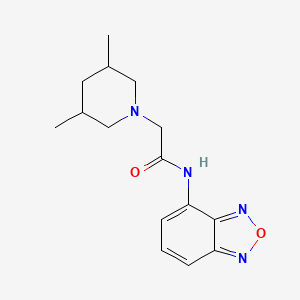
![(4Z,4'Z)-4,4'-{(4-methylbenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B10963886.png)
![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10963902.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-ethoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10963910.png)
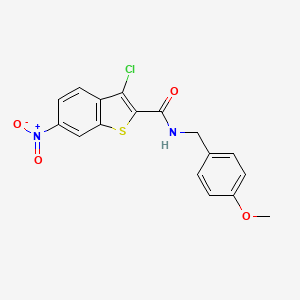
![4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10963924.png)
